4-(2-Nitrophenyl)-2H-1,2,3-triazole
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Overview
Description
4-(2-Nitrophenyl)-2H-1,2,3-triazole is a heterocyclic compound that contains a triazole ring substituted with a 2-nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Nitrophenyl)-2H-1,2,3-triazole typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” One common method involves the reaction of 2-nitrophenyl azide with an alkyne under copper-catalyzed conditions to form the triazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of click chemistry can be applied on a larger scale. This involves the use of copper catalysts and appropriate reaction conditions to ensure high yields and purity of the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(2-Nitrophenyl)-2H-1,2,3-triazole can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium dithionite.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, sodium dithionite.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Reduction: 4-(2-Aminophenyl)-2H-1,2,3-triazole.
Substitution: Various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
4-(2-Nitrophenyl)-2H-1,2,3-triazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including antimicrobial and anticancer compounds.
Materials Science: The compound is used in the development of new materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and can be used in various organic transformations.
Mechanism of Action
The mechanism of action of 4-(2-Nitrophenyl)-2H-1,2,3-triazole depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-(2-Nitrophenyl)-1H-1,2,3-triazole: Similar structure but different substitution pattern on the triazole ring.
4-(4-Nitrophenyl)-2H-1,2,3-triazole: Similar structure but with the nitro group in a different position on the phenyl ring.
Uniqueness
4-(2-Nitrophenyl)-2H-1,2,3-triazole is unique due to the specific positioning of the nitro group, which can influence its reactivity and interactions with biological targets. This positioning can lead to different chemical and biological properties compared to its isomers.
Properties
CAS No. |
89236-89-5 |
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Molecular Formula |
C8H6N4O2 |
Molecular Weight |
190.16 g/mol |
IUPAC Name |
4-(2-nitrophenyl)-2H-triazole |
InChI |
InChI=1S/C8H6N4O2/c13-12(14)8-4-2-1-3-6(8)7-5-9-11-10-7/h1-5H,(H,9,10,11) |
InChI Key |
GKZUEUZTPXOQEF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNN=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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